molecular formula C19H22Cl2N6O B195293 Imidocarb hydrochloride CAS No. 5318-76-3

Imidocarb hydrochloride

Cat. No. B195293
CAS RN: 5318-76-3
M. Wt: 421.3 g/mol
InChI Key: MLRXMTYSQKIKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidocarb hydrochloride is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites . It is also known by the names Imidocarb, Imidocarbe, Imidocarbo, and Imidocarbum .


Molecular Structure Analysis

Imidocarb has a molecular formula of C19H20N6O and a molecular weight of 348.41 . It belongs to the class of organic compounds known as n-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Chemical Reactions Analysis

The specific chemical reactions involving Imidocarb hydrochloride are not detailed in the search results .


Physical And Chemical Properties Analysis

Imidocarb has a molecular weight of 348.40 . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

1. Determination of Imidocarb Residues in Bovine Meat and Milk Samples

  • Summary of Application: Imidocarb dipropionate (IMD) is an immunomodulator agent commonly used for treatment of anaplasmosis in cattle . This research developed two sensitive, specific, and precise stability-indicating chromatographic methods for its determination in the presence of its acid, alkaline, and oxidative stressed degradation products .
  • Methods of Application: The first method is based on separation of IMD and its forced induced degradation products on reversed phase cyano column using isocratic elution system consisted of sodium acetate buffer–methanol–acetonitrile (55: 30:15, v/v/v), pH 4.6 at a flow rate of 1.2 mL/min, and UV detection at 254 nm . The second method utilized TLC combined with densitometric determination of the separated bands at 254 nm .
  • Results: HPLC analysis was applied in range of 0.25–40 µg/mL with LOD of 0.073 µg/mL. While densitometric measurements showed linearity in the range of 0.1–1.8 µg/band with LOD of 0.02 µg/band .

2. Detection of Imidocarb in Milk

  • Methods of Application: A monoclonal antibody (mAb) against IM with extremely sensitive and specific features has been successfully prepared from a novel immunogen synthesized by virtue of the active ester method . The concentration of half‐maximal inhibition (IC 50) of the mAb was 0.074 ng/ml and the affinity constant was 4.58 × 10 10 L/mol .
  • Results: For the ICS, the visual detection limit (cut‐off value) was 5 ng/ml, IC 50 was 0.4 ng/ml, the limit of detection (LOD) was 0.078 ng/ml, the linear detection scope was 0.117 to 1.37 ng/ml . The recovery rates ranged from 88.83% to 91.47% and coefficients of variation (CV) were in the spectrum of 7.31% to 9.43% .

3. Treatment of Anaplasmosis

  • Summary of Application: Imidocarb is used to treat anaplasmosis, a worldwide hemolytic disease in cattle caused by a gram-negative obligatory intracellular bacterium, Anaplasma phagocytophilium .

4. Quantification of Imidocarb Dipropionate

  • Summary of Application: This research developed, optimized, and validated two sensitive, specific, and precise stability-indicating chromatographic methods for the quantification of Imidocarb Dipropionate (IMD) in the presence of its acid, alkaline, and oxidative stressed degradation products .
  • Methods of Application: The first method is based on the separation of IMD and its forced induced degradation products on a reversed phase cyano column using an isocratic elution system . The second method utilized Thin Layer Chromatography (TLC) combined with densitometric determination of the separated bands at 254 nm .
  • Results: The HPLC analysis was applied in a range of 0.25–40 µg/mL with a Limit of Detection (LOD) of 0.073 µg/mL . Densitometric measurements showed linearity in the range of 0.1–1.8 µg/band with an LOD of 0.02 µg/band .

5. Rapid Detection of Imidocarb in Milk

  • Summary of Application: This research developed an immunochromatographic strip (ICS) that could be applied in milk samples to test Imidocarb rapidly .
  • Methods of Application: A monoclonal antibody (mAb) against Imidocarb with extremely sensitive and specific features was prepared from a novel immunogen synthesized by virtue of the active ester method .
  • Results: For the ICS, the visual detection limit (cut-off value) was 5 ng/ml, IC50 was 0.4 ng/ml, the LOD was 0.078 ng/ml, and the linear detection scope was 0.117 to 1.37 ng/ml . The recovery rates ranged from 88.83% to 91.47% and coefficients of variation (CV) were in the spectrum of 7.31% to 9.43% .

6. Treatment of Anaplasmosis

  • Summary of Application: Imidocarb is used to treat anaplasmosis, a worldwide hemolytic disease in cattle caused by a gram-negative obligatory intracellular bacterium, Anaplasma phagocytophilium .

4. Quantification of Imidocarb Dipropionate

  • Summary of Application: This research developed, optimized, and validated two sensitive, specific, and precise stability-indicating chromatographic methods for the quantification of Imidocarb Dipropionate (IMD) in the presence of its acid, alkaline, and oxidative stressed degradation products .
  • Methods of Application: The first method is based on the separation of IMD and its forced induced degradation products on a reversed phase cyano column using an isocratic elution system . The second method utilized Thin Layer Chromatography (TLC) combined with densitometric determination of the separated bands at 254 nm .
  • Results: The HPLC analysis was applied in a range of 0.25–40 µg/mL with a Limit of Detection (LOD) of 0.073 µg/mL . Densitometric measurements showed linearity in the range of 0.1–1.8 µg/band with an LOD of 0.02 µg/band .

5. Rapid Detection of Imidocarb in Milk

  • Summary of Application: This research developed an immunochromatographic strip (ICS) that could be applied in milk samples to test Imidocarb rapidly .
  • Methods of Application: A monoclonal antibody (mAb) against Imidocarb with extremely sensitive and specific features was prepared from a novel immunogen synthesized by virtue of the active ester method .
  • Results: For the ICS, the visual detection limit (cut-off value) was 5 ng/ml, IC50 was 0.4 ng/ml, the LOD was 0.078 ng/ml, and the linear detection scope was 0.117 to 1.37 ng/ml . The recovery rates ranged from 88.83% to 91.47% and coefficients of variation (CV) were in the spectrum of 7.31% to 9.43% .

6. Treatment of Anaplasmosis

  • Summary of Application: Imidocarb is used to treat anaplasmosis, a worldwide hemolytic disease in cattle caused by a gram-negative obligatory intracellular bacterium, Anaplasma phagocytophilium .

Safety And Hazards

Imidocarb hydrochloride is suspected of damaging the unborn child. It may cause damage to organs if swallowed and through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRXMTYSQKIKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27885-92-3 (Parent)
Record name Imidocarb hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30201240
Record name Imidocarb hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidocarb hydrochloride

CAS RN

5318-76-3
Record name Imidocarb hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidocarb hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDOCARB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCC1V76AH8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Imidocarb hydrochloride
Reactant of Route 2
Reactant of Route 2
Imidocarb hydrochloride
Reactant of Route 3
Reactant of Route 3
Imidocarb hydrochloride
Reactant of Route 4
Reactant of Route 4
Imidocarb hydrochloride
Reactant of Route 5
Reactant of Route 5
Imidocarb hydrochloride
Reactant of Route 6
Reactant of Route 6
Imidocarb hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.